2-Bromo-1-(3-chlorophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Potential Therapeutic Agent:

2-Bromo-1-(3-chlorophenyl)ethanone has been investigated for its potential therapeutic effects, particularly in the treatment of chronic schizophrenia and other psychotic disorders. Studies suggest it acts as a selective Cannabinoid receptor type 2 (CB2) agonist []. CB2 receptors are found throughout the body, but with a high concentration in the immune system. Their activation is linked to various physiological processes, including immunomodulation and anti-inflammatory responses [].

Mechanism of Action:

The proposed mechanism of action for 2-Bromo-1-(3-chlorophenyl)ethanone in treating schizophrenia involves its interaction with the CB2 receptor. When the CB2 receptor is activated, it can trigger a cascade of cellular events that may help to regulate neuroinflammation, a process implicated in the pathophysiology of schizophrenia [].

2-Bromo-1-(3-chlorophenyl)ethanone is an organic compound characterized by the molecular formula . It consists of a bromine atom and a chlorine atom substituted on a phenyl ring attached to an ethanone moiety. This compound is a derivative of acetophenone, where the substitutions at the 3 and 2 positions of the phenyl ring significantly influence its chemical properties and reactivity. The presence of halogens makes it a valuable compound for various

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as thiourea, leading to the formation of thioethers. The reaction typically occurs under reflux conditions in anhydrous ethanol, which enhances nucleophilic attack on the carbon atom bonded to bromine.

- Electrophilic Aromatic Substitution: The compound can undergo further functionalization of the aromatic ring by electrophiles. This reaction can be facilitated by reagents such as bromine or chlorine in solvents like carbon tetrachloride under controlled temperature conditions .

The synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone can be achieved through several methods:

- Bromination and Chlorination of Acetophenone Derivatives: A common synthetic route involves brominating 2-chloroacetophenone using bromine in the presence of aluminum chloride as a catalyst. This reaction is typically performed in carbon tetrachloride at low temperatures to control the rate and minimize side reactions .

- One-Pot Reactions: Recent advancements have introduced one-pot strategies that simplify the synthesis process by combining multiple steps into a single reaction vessel, improving efficiency and yield .

2-Bromo-1-(3-chlorophenyl)ethanone serves various applications in different fields:

- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

- Medicinal Chemistry: Due to its potential biological activity, it is utilized in drug development processes aimed at discovering new therapeutic agents.

- Material Science: The compound is also used in synthesizing polymers and materials with specific properties tailored for industrial applications.

Interaction studies involving 2-Bromo-1-(3-chlorophenyl)ethanone focus on its reactivity with nucleophiles and electrophiles. The unique positioning of bromine and chlorine atoms on the phenyl ring affects how the compound interacts with various reagents, influencing its potential use in organic synthesis and medicinal applications. Studies have shown that compounds with similar structural motifs often exhibit varied interaction profiles, which can be leveraged for specific applications .

Several compounds share structural similarities with 2-Bromo-1-(3-chlorophenyl)ethanone, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-1-(2-chlorophenyl)ethanone | 5000-66-8 | Similar structure but different halogen positioning. |

| 2-Bromo-1-(4-bromophenyl)ethanone | 87427-57-4 | Contains an additional bromine substituent. |

| 2-Bromo-1-(4-nitrophenyl)ethanone | 21900-32-3 | Exhibits nitro group effects on reactivity. |

| 2-Bromo-1-(3-fluorophenyl)ethanone | 1235711-34-8 | Fluorine substitution alters electronic properties. |

These compounds highlight the influence of substituent positioning on reactivity and biological activity, making each compound unique within its class. The specific arrangement of halogens in 2-Bromo-1-(3-chlorophenyl)ethanone contributes to its distinct reactivity patterns compared to these similar compounds .

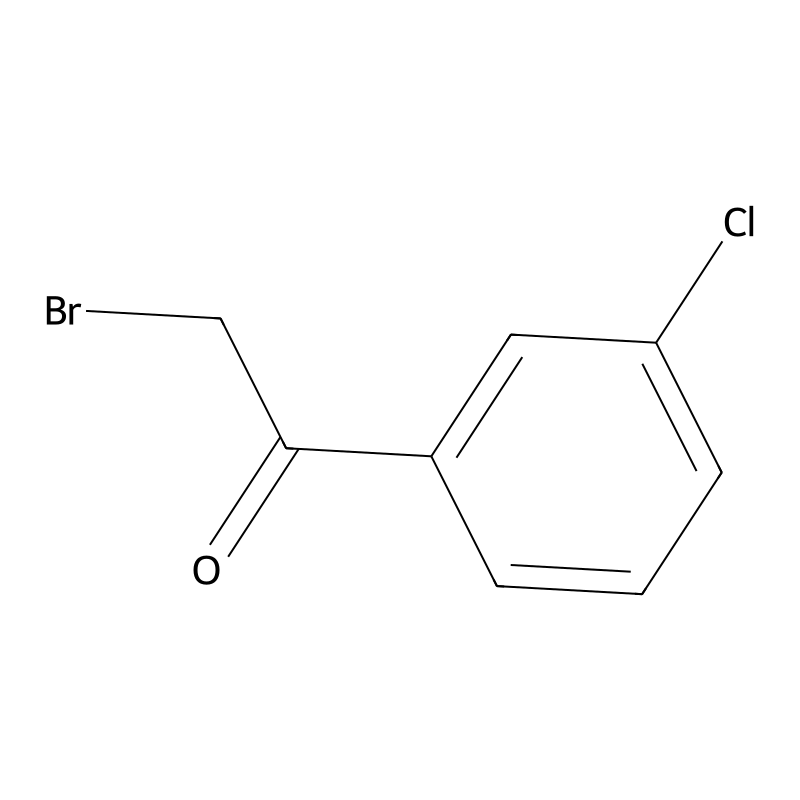

2-Bromo-1-(3-chlorophenyl)ethanone (CAS: 41011-01-2) is a halogenated arylketone with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol. The compound features a phenyl ring substituted with a chlorine atom at the meta-position (C3) and a bromine atom at the alpha position of the acetyl group (Figure 1).

Table 1: Key Structural and Nomenclature Data

| Property | Value |

|---|---|

| IUPAC Name | 2-Bromo-1-(3-chlorophenyl)ethanone |

| Common Synonyms | 3-Chlorophenacyl bromide, α-Bromo-3-chloroacetophenone |

| Molecular Formula | C₈H₆BrClO |

| Molecular Weight | 233.49 g/mol |

| SMILES | C1=CC(=CC(=C1)Cl)C(=O)CBr |

| InChI Key | KJVRURZDIOVSSQ-UHFFFAOYSA-N |

The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The carbonyl group exhibits a characteristic stretching vibration at ~1,710 cm⁻¹ in IR spectra, while the aromatic protons resonate between δ 7.2–8.4 ppm in ¹H NMR.

Historical Context in Organic Synthesis

First reported in the mid-20th century, 2-bromo-1-(3-chlorophenyl)ethanone emerged as a critical intermediate in the synthesis of heterocyclic compounds. Its utility stems from the reactivity of the α-bromo ketone moiety, which participates in nucleophilic substitutions and cycloadditions. For example, it has been employed in the Bischler–Möhlau indole synthesis, where α-bromoacetophenones react with anilines to form 2-arylindoles.

The compound’s synthesis typically involves halogenation of 3-chloroacetophenone using bromine or brominating agents under controlled conditions. A notable industrial method involves bubbling bromine gas through a solution of 3-chloroacetophenone in acetic acid, yielding the product in >90% purity.

Table 2: Key Synthetic Applications

Position Within Halogenated Arylketone Class

2-Bromo-1-(3-chlorophenyl)ethanone belongs to the halogenated arylketone family, characterized by a phenyl group bonded to a ketone functional group with halogen substituents. Its reactivity is influenced by two electron-withdrawing groups: the carbonyl oxygen and the alpha-bromine atom. This dual activation makes the compound more electrophilic than non-halogenated analogs, enabling rapid reactions with nucleophiles.

Compared to other halogenated arylketones, such as phenacyl bromide (C₆H₅COCH₂Br), the meta-chlorine substituent in this compound introduces steric and electronic effects that modulate reactivity. For instance, the chlorine atom’s inductive effect slightly deactivates the aromatic ring, reducing susceptibility to electrophilic aromatic substitution while enhancing stability toward oxidation.

Figure 1: Structural Comparison with Related Compounds

- Phenacyl bromide: Lacks aromatic chlorine, higher volatility.

- 2-Bromo-4′-chloroacetophenone: Chlorine at para-position, altering electronic distribution.

- 2,2-Dibromo-3′-chloroacetophenone: Additional bromine increases electrophilicity.

The compound’s solid-state conformation has been studied via X-ray crystallography, revealing a planar carbonyl group and a dihedral angle of 15° between the phenyl and acetyl planes. This geometry optimizes conjugation between the aromatic ring and the carbonyl, stabilizing the molecule.

Direct bromination of 3-chloroacetophenone represents the most straightforward approach for synthesizing 2-bromo-1-(3-chlorophenyl)ethanone [1]. This methodology involves the selective introduction of bromine at the alpha position of the carbonyl group through acid-catalyzed enolization [2] [3]. The reaction proceeds via the formation of an enol intermediate, which subsequently undergoes electrophilic attack by bromine [4].

The mechanism initiates with protonation of the carbonyl oxygen under acidic conditions, facilitating keto-enol tautomerization [5]. The resulting enol acts as a nucleophile, attacking the electrophilic bromine species to form the desired alpha-brominated product [2]. Research demonstrates that the rate of halogenation depends exclusively on the concentrations of the ketone and acid catalyst, remaining independent of halogen concentration [5].

Pyridine Hydrobromide Perbromide Method

Pyridine hydrobromide perbromide has emerged as an effective brominating agent for acetophenone derivatives [1] [6]. This crystalline solid provides superior handling characteristics compared to liquid bromine while maintaining high reactivity [6]. Studies investigating the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide in acetic acid demonstrate optimal reaction conditions at 90 degrees Celsius with a substrate to brominating agent molar ratio of 1.0 to 1.1 [1].

Temperature optimization studies reveal that reactions conducted below 80 degrees Celsius yield relatively low conversion rates [1]. However, when reaction temperatures reach 90 degrees Celsius, the temperature effect becomes less significant [1]. Higher temperatures may promote formation of dibrominated products, making 90 degrees Celsius the optimal balance between reaction efficiency and selectivity [1].

| Acetophenone Derivative | Yield at 90°C (%) | Reaction Time (h) | Cost Assessment |

|---|---|---|---|

| 4-Trifluoromethylacetophenone | 90 | 3 | Expensive |

| 4-Chloroacetophenone | 85 | 3 | Cheap |

| 4-Bromoacetophenone | 78 | 3 | Cheap |

| 4-Iodoacetophenone | 66 | 3 | Cheap |

Reaction Kinetics and Mechanistic Considerations

Kinetic studies of acid-catalyzed halogenation demonstrate second-order kinetics following the rate law: Reaction rate = k[Ketone][H+] [5]. This kinetic profile confirms that halogen concentration does not influence the rate-determining step, which involves enol formation [5]. The identical rates observed for chlorination, bromination, and iodination of identical substrates support this mechanistic interpretation [5].

Deuterium exchange experiments provide additional mechanistic evidence [5]. When aldehydes or ketones undergo treatment with deuterated acid, the acidic alpha hydrogens exchange for deuterium at rates identical to halogenation rates [5]. This observation confirms that both processes involve the same enol intermediate [5].

Copper(II) Bromide-Mediated Synthesis

Copper(II) bromide represents an alternative approach for the synthesis of alpha-brominated ketones, offering distinct advantages in terms of selectivity and reaction conditions [7] [8]. This method utilizes the oxidizing properties of copper(II) species to facilitate bromination while providing enhanced control over reaction outcomes [9].

Mechanism and Reaction Pathway

Copper(II) bromide-mediated bromination proceeds through a different mechanistic pathway compared to conventional acid-catalyzed methods [8]. The copper center coordinates with the ketone substrate, activating the alpha position for bromination while simultaneously reducing from copper(II) to copper(I) [9]. This redox process ensures efficient bromine transfer to the organic substrate [8].

Research demonstrates that copper(II) bromide in chloroform-ethyl acetate solvent systems provides the most selective and direct method for forming alpha-bromo ketones [8]. The heterogeneous nature of this reaction facilitates product isolation and minimizes side reactions [8]. Comparative studies indicate that copper(II) bromide-mediated bromination achieves yields of approximately 60 percent under optimized conditions [1].

Solvent Effects and Optimization

The choice of solvent system significantly influences the efficiency of copper(II) bromide-mediated bromination [9]. Ethyl acetate proves particularly effective, providing good solubility for the organic substrate while maintaining the heterogeneous nature essential for selectivity [8]. The reaction typically requires heating at 80 degrees Celsius for complete conversion [10].

Studies demonstrate that acetonitrile serves as the optimal solvent for copper(II) bromide-mediated transformations, with other solvents showing significantly reduced yields [9]. Methanol represents the only alternative solvent providing appreciable product formation, though yields remain inferior to acetonitrile systems [9].

| Copper Salt | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Copper(II) Bromide | Acetonitrile | 80 | 87 | High |

| Copper(II) Bromide | Ethyl Acetate | 80 | 60 | Moderate |

| Copper(II) Chloride | Acetonitrile | 80 | 0 | None |

| Copper(II) Acetate | Acetonitrile | 80 | 0 | None |

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in determining the success of bromination reactions, influencing both reaction rates and product selectivity [11] [12]. The polarity and coordinating ability of solvents affect the stability of reactive intermediates and the overall reaction pathway [13].

Polar Aprotic Solvents

Acetonitrile emerges as the preferred solvent for many bromination reactions due to its ability to stabilize ionic intermediates while maintaining low nucleophilicity [12]. Research comparing acetonitrile and acetone for bromination reactions demonstrates superior performance of acetonitrile in terms of both yield and selectivity [12]. The higher dielectric constant of acetonitrile facilitates ionization processes essential for electrophilic bromination mechanisms [12].

Studies investigating the bromination of aromatic compounds in acetonitrile reveal enhanced regioselectivity compared to less polar solvents [12]. The polar environment stabilizes charged transition states, promoting selective bromination at activated positions [11]. Temperature control becomes less critical in acetonitrile systems due to the solvent's ability to moderate reaction rates [14].

Ester Solvents

Ethyl acetate represents an important class of solvents for bromination reactions, particularly in industrial applications [15]. Research demonstrates that bromine dissolved in ethyl acetate provides excellent selectivity for para-bromination of phenolic compounds [15]. The ester functionality offers mild coordinating properties that influence the reactivity of brominating species [15].

Comparative studies between different ester solvents reveal that ethyl acetate, isopropyl acetate, and methyl propionate all provide acceptable reaction media [15]. The choice among these solvents often depends on practical considerations such as boiling point, cost, and ease of removal during workup procedures [15].

Reaction Parameter Optimization

Temperature optimization studies across different solvent systems reveal general principles applicable to bromination reactions [1] [16]. Most bromination reactions benefit from moderate heating in the range of 80 to 100 degrees Celsius [1]. Temperatures below this range result in incomplete conversion, while excessive heating promotes side reactions and decomposition [1].

Concentration effects prove equally important in optimizing bromination reactions [17]. Higher substrate concentrations generally improve reaction rates but may compromise selectivity due to increased likelihood of multiple bromination events [17]. Optimal substrate concentrations typically range from 0.1 to 0.5 molar in most solvent systems [17].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 80-100°C | Increases | Decreases above 100°C |

| Concentration | 0.1-0.5 M | Increases | Optimal at 0.3 M |

| Reaction Time | 2-5 hours | Increases to plateau | Decreases with extended time |

| Brominating Agent Ratio | 1.0-1.2 equiv | Increases | Optimal at 1.1 equiv |

Purification Techniques for Halogenated Ketones

The purification of halogenated ketones requires specialized techniques due to their thermal sensitivity and tendency toward decomposition [18] [19]. Alpha-bromo ketones are particularly susceptible to elimination reactions and hydrolysis under inappropriate conditions [20].

Column Chromatography Methods

Flash column chromatography on silica gel represents the most widely employed purification method for alpha-bromo ketones [21] [20]. The selection of appropriate eluent systems proves critical for achieving clean separations while minimizing product decomposition [21]. Typical eluent combinations include petroleum ether with ethyl acetate in ratios ranging from 4:1 to 1:1 depending on the polarity of the target compound [20].

Research demonstrates that specialized adsorbents such as Iatrobeads provide superior results for sensitive alpha-bromo ketones compared to conventional silica gel [20]. These modified supports minimize the acidic sites responsible for product decomposition while maintaining effective separation capabilities [20]. Elution with dichloromethane or dichloromethane-ether mixtures proves optimal for most alpha-bromo ketones [20].

Recrystallization Techniques

Recrystallization serves as an effective purification method for solid alpha-bromo ketones, providing high purity products when properly executed [22]. The choice of recrystallization solvent depends on the solubility characteristics of the specific compound [22]. Ethanol frequently serves as an effective recrystallization solvent for many alpha-bromo ketones [22].

Temperature control during recrystallization proves essential for minimizing decomposition [23]. Gradual cooling from elevated temperatures allows for optimal crystal formation while reducing thermal stress on sensitive functional groups [23]. Multiple recrystallizations may be necessary to achieve pharmaceutical-grade purity [23].

Thin Layer Chromatography Monitoring

Thin layer chromatography provides an essential tool for monitoring both reaction progress and purification efficiency [24] [1]. The technique allows rapid assessment of reaction completion by tracking the disappearance of starting materials and appearance of products [24]. Ultraviolet visualization at 254 nanometers proves particularly effective for alpha-bromo ketones containing aromatic chromophores [24].

Multiple solvent systems should be evaluated to optimize thin layer chromatography separations [24]. Common developing solvents include petroleum ether-ethyl acetate mixtures, with ratios adjusted to achieve optimal spot separation [24]. Co-spotting techniques, where both starting material and product mixture are applied to the same lane, facilitate identification of reaction components [24].

Specialized Purification Considerations

The volatility of certain alpha-bromo ketones necessitates modified purification procedures to prevent product loss [20]. Reduced pressure distillation may be employed for volatile compounds, though careful temperature control remains essential [25]. Sublimation represents an alternative purification method for suitable solid compounds [25].

Storage conditions significantly impact the stability of purified alpha-bromo ketones [17]. Light-sensitive compounds require storage in amber glassware or under nitrogen atmosphere [17]. Temperature-sensitive materials benefit from refrigerated storage with appropriate desiccants to prevent moisture uptake [17].

| Purification Method | Suitable Compounds | Typical Yield Recovery | Purity Achievement |

|---|---|---|---|

| Flash Chromatography | All alpha-bromo ketones | 85-95% | >95% |

| Recrystallization | Solid compounds | 70-90% | >98% |

| Distillation | Volatile compounds | 80-95% | >95% |

| Sublimation | Suitable solids | 75-90% | >98% |

Color/Form

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant